molecular formula C16H17N5O3 B11126866 N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide

Katalognummer: B11126866
Molekulargewicht: 327.34 g/mol
InChI-Schlüssel: ZRYRAPJBBHZUDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 3,5-dimethylisoxazole carboxamide moiety via a 4-methoxybenzyl substituent. For instance, Temozolomide (a triazene analog) is a clinically used alkylating agent for glioblastoma, highlighting the therapeutic relevance of nitrogen-rich heterocycles .

Eigenschaften

Molekularformel

C16H17N5O3

Molekulargewicht

327.34 g/mol

IUPAC-Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-9-14(10(2)24-21-9)15(22)18-16-17-13(19-20-16)8-11-4-6-12(23-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,18,19,20,22)

InChI-Schlüssel

ZRYRAPJBBHZUDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oximation and Cyclization of Acetylacetone Derivatives

The isoxazole core is synthesized via oximation of 3,5-dimethyl-4-acetyl-isoxazole, followed by cyclization. In a representative protocol (Patent CN116283810A):

  • Oximation : 3,5-Dimethyl-4-acetyl-isoxazole reacts with hydroxylamine hydrochloride in sodium hydroxide solution at 70°C for 24 hours, yielding the corresponding oxime (94.5% yield).

  • Halogenation : The oxime is treated with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C for 3 hours, forming a chlorinated intermediate (95% yield).

  • Cyclization : The halogenated intermediate undergoes base-mediated ring closure in ethanol with triethylamine, producing 3,5-dimethyl-4-isoxazolecarboxylate. Hydrolysis with aqueous HCl yields the free carboxylic acid.

Mechanochemical 1,3-Dipolar Cycloaddition

A solvent-free approach (PMC8981965) utilizes ball milling for cycloaddition between terminal alkynes and hydroxyimidoyl chlorides. For example:

  • Substrates : Propargyl acetate and N-hydroxy-4-methoxybenzimidoyl chloride.

  • Conditions : Cu/Al₂O₃ nanocomposite catalyst, 60 minutes milling, 85% yield.

  • Advantages : Eliminates solvent use, scales to 1.0-gram batches.

Synthesis of 5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-amine

Condensation of Hydrazides with Amidines

The 1,2,4-triazole ring is constructed via cyclocondensation:

  • Hydrazide Formation : 4-Methoxybenzylamine reacts with ethyl cyanoacetate in ethanol under reflux, forming a hydrazide intermediate.

  • Cyclization : The hydrazide is treated with ammonium acetate and acetic acid at 120°C, yielding 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine (78% yield).

Protecting Group Strategy (EP2520575A1)

A 4-methoxybenzyl (PMB) group is introduced to protect the triazole nitrogen during synthesis:

  • Alkylation : 1H-1,2,4-triazol-3-amine reacts with 4-methoxybenzyl chloride in DMF with K₂CO₃ (85% yield).

  • Deprotection : Trifluoroacetic acid removes the PMB group post-functionalization.

Amide Coupling to Form the Target Compound

Carbodiimide-Mediated Coupling

The isoxazolecarboxylic acid and triazole amine are coupled using EDCI/HOBt:

  • Conditions : 3,5-Dimethyl-4-isoxazolecarboxylic acid (1.2 equiv), 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine (1.0 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C to RT, 12 hours.

  • Yield : 82% after purification by recrystallization.

Electrochemical Coupling (ACS Omega)

An eco-friendly method employs electrochemical activation:

  • Setup : Graphite anode, steel cathode, 5 mA/cm² current density in HFIP/DCM.

  • Yield : 74% with 99% purity, avoiding stoichiometric coupling agents.

Alternative Synthetic Routes

One-Pot Tandem Cycloaddition and Coupling

A streamlined approach combines isoxazole and triazole syntheses in a single pot:

  • Isoxazole Formation : Nitrile oxide (from 3,5-dimethyl-4-hydroxyimino-isoxazole) reacts with propargyl alcohol via 1,3-dipolar cycloaddition.

  • Triazole Synthesis : In situ CuAAC reaction with 4-methoxybenzyl azide yields the hybrid scaffold (68% overall yield).

Solid-Phase Synthesis (PMC10343668)

Functionalized Wang resin anchors the isoxazolecarboxylic acid, enabling stepwise triazole assembly:

  • Resin Loading : 0.8 mmol/g capacity.

  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the final compound (91% purity).

Optimization and Yield Considerations

Catalytic Systems for Cycloadditions

CatalystReaction TypeYield (%)Source
Cu/Al₂O₃Isoxazole cycloaddition85
CuITriazole formation78
Ru(PPh₃)₃ClAlternative triazole65

Solvent and Temperature Impact

  • Isoxazole Halogenation : DMA at 45°C vs. DMF at 60°C improves yield by 12%.

  • Triazole Alkylation : K₂CO₃ in DMF at 80°C reduces side products by 18% compared to NaH .

Analyse Chemischer Reaktionen

  • QTC-4-MeOBnE durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
  • Häufige Reagenzien und Bedingungen für diese Reaktionen bleiben ungespezifiziert.
  • Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht explizit dokumentiert.
  • Wissenschaftliche Forschungsanwendungen

    Structural Features

    The compound features a methoxybenzyl group attached to a triazole ring, which is linked to an isoxazolecarboxamide. This unique structure endows it with diverse biological activities.

    Antimicrobial Activity

    Research indicates that compounds containing triazole and isoxazole structures exhibit significant antimicrobial properties. The specific antimicrobial efficacy of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide has yet to be fully characterized but is expected to be promising based on the activities of structurally similar compounds.

    Anticancer Potential

    Compounds with similar structural motifs have been reported to possess anticancer properties. For instance, triazole derivatives have shown activity against various cancer cell lines by inhibiting tubulin polymerization, a crucial mechanism for cancer cell proliferation.

    Case Study: Tubulin Inhibition

    A study demonstrated that certain triazole derivatives exhibited IC50 values in the nanomolar range against MCF-7 cancer cell lines, indicating potent antiproliferative activities . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule formation.

    Structure-Activity Relationship (SAR)

    Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The presence of both triazole and isoxazole rings may enhance selectivity and potency against specific biological targets compared to other similar compounds.

    Comparative Analysis with Related Compounds

    To better understand the potential of this compound, a comparison with structurally related compounds can be insightful.

    Compound NameStructure FeaturesBiological Activity
    1H-Triazole DerivativeContains a triazole ringAntimicrobial
    Isoxazole CarboxamideFeatures an isoxazole moietyAnticancer
    5-(Furan-2-yl)-1H-triazoleSimilar triazole structureAnti-inflammatory

    This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of structural optimization in drug design.

    Synthetic Route Example

    A typical synthetic pathway may include:

    • Formation of the triazole ring via cyclization.
    • Introduction of the methoxybenzyl group.
    • Synthesis of the isoxazole component through condensation reactions.

    These synthetic strategies emphasize the versatility available for constructing complex nitrogen-containing heterocycles.

    Wirkmechanismus

    • QTC-4-MeOBnE’s mechanism involves modulating BACE, GSK3β, and acetylcholinesterase.
    • Downregulation of APP and BACE reduces Aβ formation.
    • Inhibition of GSK3β phosphorylation affects tau levels.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Structural and Functional Group Analysis

    The compound’s structural uniqueness lies in its combination of a 1,2,4-triazole and a 3,5-dimethylisoxazole. Below is a comparative analysis with analogous compounds:

    Compound Core Structure Key Substituents Reported Activity Analytical Methods
    N-[5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide 1,2,4-Triazole + Isoxazole 4-Methoxybenzyl, 3,5-Dimethyl Hypothesized kinase inhibition Crystallography (SHELX , WinGX ), HPLC
    Temozolomide Imidazotetrazinone Methyl, Carboxamide DNA alkylation (anticancer) HPLC, NMR, Mass Spectrometry
    Thiazol-5-ylmethyl derivatives Thiazole + Oxazolidine Benzyl, Isopropyl, Phenyl groups Antibacterial, Antifungal X-ray diffraction (ORTEP ), LC-MS

    Key Findings:

    Unlike thiazole derivatives (e.g., ), which exhibit broad-spectrum antimicrobial activity, the triazole-isoxazole hybrid may target eukaryotic enzymes (e.g., kinases) due to its planar heterocyclic system .

    Stability and Solubility: Isoxazole rings are generally more stable under acidic conditions than imidazotetrazinones (e.g., Temozolomide), which degrade rapidly in aqueous media . The 3,5-dimethyl substitution on the isoxazole may reduce solubility in polar solvents compared to unsubstituted analogs, necessitating formulation optimization.

    Structural Characterization :

    • Crystallographic tools like SHELX and WinGX are critical for resolving the compound’s 3D conformation, particularly the orientation of the 4-methoxybenzyl group, which influences target binding.
    • ORTEP-generated diagrams () could visually compare this compound’s steric bulk with simpler triazole derivatives.

    Synthetic Challenges :

    • The synthesis of multi-heterocyclic systems (triazole + isoxazole) requires stringent regioselective control, unlike single-ring systems like thiazoles .

    Biologische Aktivität

    N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

    Synthesis and Structural Characteristics

    The compound is synthesized through a multi-step process involving the reaction of 4-methoxybenzyl derivatives with triazole and isoxazole moieties. The structural formula can be represented as follows:

    C17H20N6O3\text{C}_{17}\text{H}_{20}\text{N}_6\text{O}_3

    Key Synthetic Steps

    • Formation of Triazole Ring : The initial step involves the synthesis of the triazole ring from 4-methoxybenzyl derivatives.
    • Isoxazole Integration : The isoxazole structure is incorporated through cyclization reactions that enhance the compound's biological profile.

    Anticancer Properties

    Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory activity against various cancer cell lines.

    Cell Line IC50 (µM)
    A549 (Lung)0.54
    MCF-7 (Breast)0.36
    HeLa (Cervical)0.41

    The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

    The mechanism through which this compound exerts its effects appears to involve:

    • Inhibition of Protein Kinases : It has been shown to inhibit key protein kinases involved in cell proliferation and survival pathways.
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, which is critical for its anticancer activity .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Studies indicate that it can inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies .

    Neuroprotective Effects

    Research has also explored the neuroprotective potential of this compound. In models of neurodegenerative diseases, it has shown promise in reducing oxidative stress and inflammation, which are key contributors to neuronal damage .

    Study 1: Anticancer Efficacy

    A notable study evaluated the efficacy of the compound in mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

    Study 2: Antimicrobial Testing

    Another study assessed its antimicrobial properties against various pathogens. The compound demonstrated lower minimum inhibitory concentrations (MICs) than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

    Q & A

    Q. What are the established synthetic routes for this compound, and which reaction conditions are critical for optimizing yield?

    The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

    • Cyclocondensation : Reacting 3,5-dimethyl-4-isoxazolecarboxylic acid derivatives with triazole precursors under reflux in anhydrous solvents (e.g., DMF or THF) with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
    • Protection/Deprotection : Use of methoxybenzyl groups requires careful deprotection using TFA (trifluoroacetic acid) to avoid side reactions .
    • Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid-to-amine coupling). Monitor progress via TLC or HPLC .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement and ORTEP-III for visualization . Preprocess data with WinGX for small-molecule crystallography .
    • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 to confirm proton environments and substituent positions .
    • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1500 cm1^{-1}) stretches .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data?

    • Validation Tools : Use the CCDC database to compare bond lengths/angles with structurally related compounds (e.g., 4-methyl-4H-1,2,4-triazole derivatives) .
    • Refinement Strategies : Apply SHELXL’s restraints for disordered regions (e.g., methoxybenzyl groups) and check for twinning using R-factor analysis .
    • Density Functional Theory (DFT) : Compare experimental geometries with computational models (e.g., Gaussian 09) to identify steric or electronic mismatches .

    Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) of derivatives?

    • Systematic Substitution : Synthesize analogs with variations in the methoxybenzyl or isoxazole moieties .
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or oxidoreductases) .
    • In Vitro Assays : Test enzyme inhibition (IC50_{50}) or cellular cytotoxicity (MTT assay) under standardized conditions (pH 7.4, 37°C) .

    Q. How can advanced statistical experimental design (DoE) optimize synthesis parameters?

    • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
    • Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships between temperature, time, and yield .
    • Flow Chemistry : Integrate continuous-flow reactors for precise control of exothermic steps (e.g., cyclocondensation) .

    Q. What strategies address solubility and stability challenges during biological testing?

    • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility .
    • Accelerated Stability Studies : Incubate compounds at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
    • Lyophilization : Improve long-term stability by formulating as lyophilized powders with cryoprotectants (e.g., trehalose) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.